4-Thiazolesulfonamide

Description

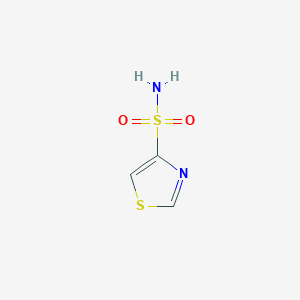

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-8-2-5-3/h1-2H,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWMGEAHQMJNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567885 | |

| Record name | 1,3-Thiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89501-97-3 | |

| Record name | 1,3-Thiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Thiazolesulfonamide Derivatives

Classical and Contemporary Approaches for the Synthesis of 4-Thiazolesulfonamide

N-Sulfonylation Reactions of 2-Aminothiazole (B372263) Precursors

A primary and straightforward method for the synthesis of N-(thiazol-2-yl)sulfonamides involves the direct N-sulfonylation of 2-aminothiazole precursors. nih.govnih.gov This approach leverages the nucleophilic character of the amino group on the thiazole (B1198619) ring, which reacts with an electrophilic sulfonyl chloride.

The reaction is typically carried out by treating 2-aminothiazole with a substituted benzenesulfonyl chloride in the presence of a base, such as sodium carbonate, in a suitable organic solvent like dichloromethane (B109758) at room temperature. nih.govexcli.de The base is crucial for scavenging the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product. This method allows for the synthesis of a diverse library of compounds by varying the substitution pattern on the benzenesulfonyl chloride. nih.gov

For instance, a series of twelve 2-aminothiazole sulfonamides were synthesized using this method, with yields ranging from 36% to 44%. nih.gov The structures of these compounds were confirmed using various spectroscopic techniques, including ¹H and ¹³C NMR, as well as high-resolution mass spectrometry (HRMS). nih.gov

Table 1: Examples of N-Sulfonylation of 2-Aminothiazole nih.gov

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

| 2-Aminothiazole | 4-(Trifluoromethyl)benzenesulfonyl chloride | N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide | 44 | 199-200 |

| 2-Aminothiazole | 2-Naphthalenesulfonyl chloride | N-(thiazol-2-yl)naphthalene-2-sulfonamide | 36 | 206-207 |

This synthetic strategy is valued for its operational simplicity and the ready availability of the starting materials. researchgate.net

Synthesis via Reaction of Primary Amines with Sulfonyl Chlorides

The formation of a sulfonamide bond through the reaction of a primary amine with a sulfonyl chloride is a fundamental transformation in organic chemistry and serves as a cornerstone for the synthesis of this compound derivatives. cbijournal.comresearchgate.net In this context, either the thiazole moiety can be part of the primary amine component or the sulfonyl chloride component.

A common approach involves reacting an aminothiazole derivative (a primary amine) with a sulfonyl chloride. The reaction is typically conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. cbijournal.com Various solvents can be employed, including diethyl ether, tetrahydrofuran (B95107) (THF), and dichloromethane (DCM). cbijournal.com The choice of base and solvent can influence the reaction rate and yield. For example, the use of pyridine at temperatures between 0-25 °C has been reported to give quantitative yields in some cases. cbijournal.com

Recent advancements have also focused on developing more environmentally friendly and efficient catalytic systems for this reaction. For instance, Fe₃O₄-DIPA has been used as a catalyst in dichloromethane, allowing for easy separation and reuse of the catalyst. cbijournal.com Similarly, zinc oxide nanoparticles have been employed for the chemoselective solvent-free synthesis of sulfonamides. cbijournal.com

Thiazole Ring Formation Strategies in this compound Synthesis

An alternative to modifying a pre-existing thiazole ring is to construct the thiazole ring as a key step in the synthetic sequence, with the sulfonamide moiety already appended to one of the precursors. The Hantzsch thiazole synthesis is a prominent and widely used method for this purpose. wikipedia.orgyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.com

In the context of this compound synthesis, a key intermediate, 4-((2-aminothiazol-4-yl)amino)benzenesulfonamide, can be synthesized by reacting 2-Chloro-N-(4-sulfamoylphenyl)acetamide with thiourea (B124793). nih.gov The reaction involves dissolving the chloro-acetamide derivative in ethanol, adding thiourea, and refluxing the mixture for several hours. nih.gov This process builds the 2-aminothiazole ring onto the sulfanilamide (B372717) backbone.

Another strategy involves the reaction of sulfanilamide with chloro-acetyl chloride to produce an intermediate which is then cyclized with thiourea to form the desired 2-amino-thiazole sulfonamide derivative. nih.gov This multi-step process allows for the construction of the heterocyclic ring system from acyclic precursors. nih.gov

Advanced Synthetic Techniques for Derivatization and Hybridization

Thiazolation-Based Synthetic Routes

Thiazolation represents a modern strategy for the synthesis of thiazole-containing compounds, including those with a sulfonamide group. This approach often involves the cyclization of a precursor that already contains the core elements of the final molecule. For example, new thiazole-based benzenesulfonamide-linked morpholine (B109124) derivatives have been synthesized via a late-stage thiazolation of a corresponding thiosemicarbazone. researchgate.net This method highlights the versatility of using thiosemicarbazones as key intermediates for constructing the thiazole ring. researchgate.net

Metal-Catalyzed Sulfonamidation Protocols

Transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-N and S-N bonds, offering more efficient and environmentally friendly routes for the synthesis of N-arylsulfonamides. sioc-journal.cn These methods often involve the coupling of aryl halides or arylboronic acids with sulfonamides. sioc-journal.cn Copper-based catalysts have proven to be particularly effective for the synthesis of N-aryl sulfonamides from primary sulfonamide derivatives and boronic acids, offering advantages such as low cost and high yields. jsynthchem.com

While sulfonyl chlorides are common reagents, their instability can be a drawback. jsynthchem.com Metal-catalyzed protocols can provide milder reaction conditions and tolerate a broader range of functional groups. For instance, iridium-catalyzed C-N cross-coupling of 1,2,4-thiadiazoles with sulfonyl azides in water has been developed. researchgate.net Ruthenium-catalyzed reactions have also been explored for the regioselective functionalization of arenes, which can be applied to the synthesis of complex sulfonamide derivatives. researchgate.net

A plausible mechanism for a copper-catalyzed synthesis of sulfonamides involves the formation of a copper-sulfonamide complex, which then undergoes reaction with an aryl diazonium species, ultimately leading to the desired N-aryl sulfonamide product. jsynthchem.com The use of heterogeneous catalysts, such as copper supported on magnetic nanoparticles, further enhances the practicality of these methods by allowing for easy separation and recycling of the catalyst. jsynthchem.com

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, as they combine three or more reactants in a single step to form a complex product. This approach is particularly effective for generating libraries of structurally diverse this compound derivatives. By varying the individual starting components, chemists can systematically modify the final molecule's structure, which is a key advantage of MCRs.

A notable example involves the one-pot reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst, such as KF/Clinoptilolite nanoparticles. nih.gov This reaction proceeds in an aqueous medium, highlighting a green chemistry approach to thiazole synthesis. nih.gov The process allows for the incorporation of a wide range of aldehydes and alkyl bromides, leading to a diverse set of thiazole derivatives in good to excellent yields. nih.gov The inherent atom economy and operational simplicity of MCRs make them a powerful tool for creating varied molecular architectures based on the thiazole core.

Molecular Hybridization Strategies in this compound Synthesis

Molecular hybridization is a rational design strategy that combines two or more distinct pharmacophores (structural units with biological activity) into a single hybrid molecule. The goal is to create new compounds with modified or enhanced properties. In the context of this compound, this involves covalently linking the thiazole-sulfonamide scaffold to other chemical moieties.

This strategy has been successfully employed to generate novel hybrid molecules. For instance, researchers have synthesized hybrids by reacting sulfamethoxazolehydrazonoyl chloride with various thiosemicarbazones. nih.gov This approach results in the formation of thiazoles linked to an azo-sulfamethoxazole moiety, effectively merging the structural features of both parent molecules. nih.gov Another application of this strategy is the combination of benzothiazole (B30560) and sulfonamide scaffolds to create bissulfonamide and sulfonamide-amide hybrid compounds. researchgate.net These synthetic strategies demonstrate the versatility of molecular hybridization in expanding the chemical space of this compound derivatives. nih.govresearchgate.net

Analytical Methodologies for Structural Elucidation and Purity Assessment

The confirmation of a newly synthesized compound's chemical structure and the determination of its purity are critical steps in chemical research. A combination of spectroscopic and chromatographic techniques is essential for the comprehensive analysis of this compound derivatives.

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, FTIR)

Spectroscopic methods provide detailed information about a molecule's atomic and molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands confirm the presence of key structural components. For example, the sulfonamide group (–SO2NH–) shows distinct asymmetric and symmetric stretching vibrations, typically in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org Other significant peaks would correspond to the C=N and C-S bonds within the thiazole ring and vibrations from the aromatic portions of the molecule. bohrium.comripublication.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structure. Both ¹H NMR and ¹³C NMR experiments are routinely performed.

In ¹H NMR spectra, protons in different chemical environments produce distinct signals. Aromatic protons of the thiazole and any attached phenyl rings typically appear as multiplets in the region between 6.5 and 8.0 ppm. rsc.orgripublication.com The proton of the sulfonamide (SO₂NH) group is often observed as a singlet at a higher chemical shift. rsc.org

¹³C NMR spectra provide information about the carbon skeleton. Characteristic signals for the carbon atoms in the aromatic rings are observed between 110 and 160 ppm. rsc.org The carbon atoms within the thiazole ring will also have distinctive chemical shifts.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the synthesized this compound derivative. bohrium.com

The table below summarizes representative spectroscopic data for a hypothetical this compound derivative.

| Technique | Observation | Interpretation |

| FTIR (cm⁻¹) | ~3250 (broad), 1315 (asymmetric), 1150 (symmetric), ~1580 (C=N) | N-H stretch (sulfonamide), SO₂ stretch, Thiazole ring C=N stretch |

| ¹H NMR (ppm) | 8.5 (s, 1H), 7.5-7.9 (m, 4H), 7.2 (s, 1H) | SO₂NH , Aromatic protons, Thiazole ring proton |

| ¹³C NMR (ppm) | 115-155 | Aromatic and Thiazole ring carbons |

| MS (m/z) | Peak corresponding to the calculated molecular weight | Confirmation of the molecular formula and weight of the synthesized compound |

Chromatographic Methods for Purity Determination (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are employed to separate the components of a mixture, making them ideal for assessing the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound derivatives. wu.ac.thwu.ac.th In a typical Reversed-Phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column (the stationary phase, often a C8 or C18 column) propelled by a liquid mobile phase. wu.ac.thwu.ac.th

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic feature under specific conditions. A pure compound will ideally show a single, sharp peak in the resulting chromatogram. The presence of other peaks indicates impurities. The method is validated for parameters such as linearity, precision, and accuracy to ensure reliable and reproducible results. wu.ac.thmdpi.com

The following table outlines a typical set of conditions for an RP-HPLC method used for the analysis of sulfonamide compounds.

| Parameter | Condition |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column wu.ac.th |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) researchgate.net |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Detection | UV-Vis or Photo-Diode Array (PDA) detector at a specific wavelength (e.g., 265 nm) wu.ac.th |

| Column Temp. | 25 °C wu.ac.th |

| Injection Vol. | 5 µL wu.ac.th |

Biological and Pharmacological Investigations of 4 Thiazolesulfonamide Derivatives

Anticancer Activities and Mechanisms

Derivatives of 4-thiazolesulfonamide have demonstrated notable potential as anticancer agents, operating through diverse mechanisms to halt the growth and spread of tumors.

Inhibition of Cancer Cell Proliferation in Diverse Cell Lines (e.g., Ovarian Cancer OVCAR-4, MCF-7, Colon Cancer, Leukemia)

Scientific studies have confirmed the strong cytotoxic capabilities of this compound derivatives against a variety of human cancer cell lines. For example, a newly synthesized series of these derivatives showed significant, dose-dependent inhibition of cell growth in ovarian (OVCAR-4), breast (MCF-7), and colon cancer cell lines. mdpi.com One particular derivative, methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate, was especially effective against the ovarian cancer cell line OVCAR-4, with an IC50 value of 1.569 µM. mdpi.com

Furthermore, other research has highlighted the effectiveness of these compounds against leukemia cell lines. researchgate.netfrontiersin.org For instance, 4-methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine demonstrated a marked reduction in the growth of most leukemia cells studied. researchgate.net The specific chemical groups attached to the thiazole (B1198619) and sulfonamide core structure are critical in determining the compound's anticancer potency. frontiersin.org

Antiproliferative Activity of Selected this compound Derivatives

| Cell Line | Compound Description | Observed Effect | Reference |

|---|---|---|---|

| Ovarian Cancer (OVCAR-4) | Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | IC50 of 1.569 ± 0.06 μM | mdpi.com |

| Breast Cancer (MCF-7) | Quinone-based compounds | IC50 of 7.46 ± 2.76 µM for ABQ-3 | nih.gov |

| Colon Cancer (HCT-116) | Quinone-based compounds | IC50 of 5.22 ± 2.41 µM for ABQ-3 | nih.gov |

| Leukemia | 4-methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | Noticeable decrease in cell growth (GP 25.52–66.75%) | researchgate.net |

Targeting Specific Kinases and Signaling Pathways (e.g., PI3Kα, Akt, mTOR, SMYD3)

The anticancer effects of this compound derivatives are frequently associated with their capacity to interfere with crucial signaling pathways that cancer cells rely on for survival and growth. A key pathway in this regard is the PI3K/Akt/mTOR pathway, which is commonly overactive in many types of cancer. mdpi.comjocpr.comnih.gov

Certain derivatives of this compound have been pinpointed as powerful inhibitors of PI3Kα, a central enzyme in this pathway. mdpi.commdpi.com By blocking PI3Kα, these compounds can halt the signaling cascade to Akt and mTOR, resulting in the suppression of tumor growth. mdpi.commdpi.com For example, one derivative demonstrated inhibition of PI3Kα with an IC50 of 0.225 ± 0.01 μM and was also shown to decrease the phosphorylation of both Akt and mTOR in OVCAR-4 cells. mdpi.com

Additionally, other related sulfonamide compounds have been developed as dual PI3K/mTOR inhibitors. jocpr.comnih.gov The ability to target specific enzymes like PI3Kα and other proteins such as SMYD3 (SET and MYND domain containing 3), a histone methyltransferase involved in cancer development, underscores the potential for creating targeted cancer treatments from the this compound framework.

Neuroprotective and Anti-Alzheimer's Disease Potentials

In addition to their anticancer properties, this compound derivatives have been examined for their therapeutic possibilities in neurodegenerative conditions, most notably Alzheimer's and Parkinson's diseases.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activity

A primary approach for managing the symptoms of Alzheimer's disease involves inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which break down the neurotransmitter acetylcholine (B1216132). Numerous studies have documented the significant ability of this compound derivatives to inhibit these cholinesterases. mdpi.com

Scientists have created and tested various series of these compounds, assessing their inhibitory strength against both AChE and BChE. mdpi.com These investigations have shown that the type and placement of chemical groups on the thiazole and sulfonamide structures are vital for determining the compound's potency and selectivity. Some derivatives have demonstrated powerful and selective inhibition of BChE, which is also implicated in the advancement of Alzheimer's disease. For instance, one study synthesized twenty-one analogs, with one compound showing the highest potency against both AChE (IC50 = 0.10 ± 0.05 µM) and BChE (IC50 = 0.20 ± 0.050 µM).

Cholinesterase Inhibitory Activity of this compound Derivatives

| Enzyme | Compound Series | Range of Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Thiazole-bearing sulfonamides | 0.10 ± 0.05 to 11.40 ± 0.20 µM | |

| Butyrylcholinesterase (BChE) | Thiazole-bearing sulfonamides | 0.20 ± 0.050 to 14.30 ± 0.30 µM | |

| Acetylcholinesterase (AChE) | Thiazole-thiourea hybrids | 0.30 ± 0.05 to 15.40 ± 0.30 µM | mdpi.com |

| Butyrylcholinesterase (BChE) | Thiazole-thiourea hybrids | 0.40 ± 0.05 to 22.70 ± 0.40 µM | mdpi.com |

Exploration of Mechanisms in Parkinson's Disease Models (e.g., SIRT1 Activation)

The neuroprotective qualities of this compound derivatives are also relevant to models of Parkinson's disease. A key mechanism under investigation is the activation of Sirtuin 1 (SIRT1), a protein that is essential for cellular stress resistance and the survival of neurons.

Research has indicated that specific this compound derivatives can function as SIRT1 activators. In studies using a neurotoxin-induced model of Parkinson's disease in SH-SY5Y cells, these derivatives were able to maintain SIRT1 activity at high levels (99–111%) compared to the damaged cells. By boosting SIRT1 activity, these compounds may shield neurons from the damage characteristic of Parkinson's disease, presenting a potential new therapeutic strategy for this progressive illness.

Antimicrobial Properties

The this compound core is a structural feature of many compounds studied for their ability to fight microbial infections. Drawing on the established success of sulfonamide antibiotics, researchers have explored the potential of these derivatives against a variety of bacteria and fungi.

Studies have shown that some novel thiazole derivatives possess significant antibacterial and antifungal properties. For example, a series of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety demonstrated excellent activity against several plant pathogens. One compound, in particular, was highly effective against the bacterium Ralstonia solanacearum with an EC50 of 2.23 μg/mL, and another showed strong antifungal activity against Sclerotinia sclerotiorum with an EC50 of 0.51 μg/mL.

In other research, sulfonamide derivatives were tested against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of a drug that prevents visible growth of a microorganism, ranged from 32 to 512 μg/mL for the tested compounds against 50 different isolates. Another study focusing on multidrug-resistant Staphylococcus aureus found MIC values for novel sulfonamide derivatives to be between 64 and 512 μg/ml. These findings suggest that the this compound structure is a promising foundation for the development of new antimicrobial agents.

Antimicrobial Activity of Selected Sulfonamide Derivatives

| Organism | Compound Type | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Ralstonia solanacearum (bacterium) | Phenylthiazole derivative with 1,3,4-thiadiazole thione | EC50 = 2.23 μg/mL | |

| Sclerotinia sclerotiorum (fungus) | Phenylthiazole derivative with 1,3,4-thiadiazole thione | EC50 = 0.51 μg/mL | |

| Staphylococcus aureus (bacterium) | Novel sulfonamide derivatives | MIC = 64 to 512 μg/ml | |

| Staphylococcus aureus (clinical isolates) | Sulfonamide derivatives | MIC = 32 to 512 μg/mL |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The core structure of thiazole combined with a sulfonamide moiety has been a focal point for developing new antimicrobial agents. cbijournal.com Research has shown that these compounds can be effective against pathogens such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. cbijournal.comnih.gov

The mechanism of action for some thiazole derivatives may involve the inhibition of essential bacterial enzymes like DNA-gyrase, which is necessary for the replication of bacterial DNA. nih.gov This provides a promising avenue for combating bacteria that have developed resistance to other antibiotics. nih.gov For instance, certain synthetic sulfonamide derivatives have shown good antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). jocpr.com

Studies on ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives revealed that compounds featuring cyano and fluoro groups exhibited moderate to promising inhibitory effects against various microbial strains. cbijournal.com In contrast, derivatives with electron-donating groups like methyl and methoxy (B1213986) showed diminished antibacterial activity. cbijournal.com Some novel sulfonamides have been reported to be more effective against Gram-positive bacteria, with Bacillus subtilis being particularly sensitive. ijpsr.com The antibacterial potency of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC).

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Bacteria | Activity/Finding |

|---|---|---|

| Ethyl 2-(N-(phenyl) sulfamoyl) thiazole-4-carboxylate derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Compounds with cyano and fluoro groups showed promising inhibition. cbijournal.com |

| Thiazole derivatives | Quinolone-resistant bacteria | Potential to inhibit DNA-gyrase, promising for resistant strains. nih.gov |

| Synthetic sulfonamide derivatives (1b, 1c, 1d) | Multidrug-resistant Staphylococcus aureus | Showed good antibacterial activity with MIC values of 64 µg/ml. jocpr.com |

Antifungal Activities

The investigation into this compound derivatives has also uncovered significant antifungal potential. These compounds have been tested against various fungal strains, including Candida albicans, Aspergillus flavus, and Aspergillus niger. cbijournal.com The presence of the thiazole-sulfonamide scaffold appears to be crucial for this activity. cbijournal.com

In a study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives, specific compounds demonstrated potent antifungal effects. cbijournal.com Notably, derivatives containing cyano and fluoro groups were found to be active against the tested fungal strains. cbijournal.com Other research has highlighted that certain thiazole derivatives exhibit significant antifungal activity against resistant strains of Candida. The development of new antifungal agents is critical, and thiazolidinone derivatives, which share structural similarities, have also shown promise as potential antifungal drugs. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Target Fungi | Activity/Finding |

|---|---|---|

| Ethyl 2-(N-(phenyl) sulfamoyl) thiazole-4-carboxylate derivatives (4e, 4f, 4k, 4l) | Candida albicans, Aspergillus flavus, Aspergillus niger | Showed promising inhibitions for most antifungal strains. cbijournal.com |

| 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide | Resistant Candida strains | Significant in vitro antifungal activity was noted. |

Antitubercular Activity

The search for novel treatments for tuberculosis has led to the exploration of various heterocyclic compounds, including those containing the thiazole nucleus. Thiazole and its derivatives have historically shown diverse biological activities, including antitubercular effects. cbijournal.com The combination of thiazole with other heterocyclic systems has been a strategy to enhance this activity. cbijournal.com

While direct studies on this compound are part of a broader investigation, related structures like 1,3,4-thiadiazole derivatives have been synthesized and screened for their activity against Mycobacterium tuberculosis. nih.gov For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov Furthermore, thiazolidin-4-one derivatives have emerged as a versatile class of compounds with significant potential in antitubercular drug discovery, showing potent activity against drug-sensitive and multidrug-resistant strains. mdpi.com These findings suggest that the broader class of sulfur-containing azoles with sulfonamide moieties represents a promising area for the development of new antitubercular agents.

Antiviral Activity (e.g., Anti-HIV)

Sulfonamide derivatives have been recognized for their substantial antiviral activity, including against the Human Immunodeficiency Virus (HIV). nih.gov The sulfonamide group is a component of several clinically used HIV protease inhibitors. nih.gov This has spurred the synthesis and evaluation of a large number of novel sulfonamide derivatives to identify compounds with improved potency and lower toxicity. nih.gov

Thiazole-containing hybrids are also being investigated for their anti-HIV potential, as they can act through diverse mechanisms and show activity against both drug-sensitive and drug-resistant HIV strains. arabjchem.org The general mechanism for some antiviral sulfonamides involves targeting viral zinc finger proteins, leading to the inhibition of viral replication. nih.gov Research into non-nucleoside reverse transcriptase inhibitors has also included compounds containing sulfonamide groups. nih.gov While broad, this research indicates the potential of the this compound scaffold as a basis for developing new antiviral therapies. mdpi.com

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition (e.g., Isoenzymes I, II, IX, XII)

Sulfonamides are well-established as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in crucial physiological processes. nih.gov The primary sulfonamide moiety (-SO2NH2) is a key feature for this inhibitory activity. Derivatives of this compound have been specifically investigated for their effects on various human CA (hCA) isoenzymes, including the cytosolic forms hCA I and hCA II, and the tumor-associated transmembrane isoenzymes hCA IX and hCA XII. cbijournal.comresearchgate.net

Inhibition of hCA IX and hCA XII is a particularly attractive strategy for cancer therapy, as these isoenzymes are overexpressed in many tumors and contribute to the acidic microenvironment that promotes tumor growth and metastasis. nih.govresearchgate.net Novel thiazole-sulfonamide hybrids have been designed as dual inhibitors, targeting both tubulin polymerization and CA IX. researchgate.net One such compound demonstrated potent and selective inhibition of hCA IX with an IC50 value of 0.021 μM, while sparing the off-target cytosolic isoenzymes hCA I and II. researchgate.net Similarly, other studies have reported benzenesulfonamide (B165840) derivatives with Ki values in the nanomolar range against hCA IX and hCA XII. nih.gov

Table 3: Carbonic Anhydrase Inhibition by this compound and Related Derivatives

| Compound/Derivative | Target Isoenzyme | Inhibition Constant (Ki / IC50) |

|---|---|---|

| Thiazole-chalcone/sulfonamide hybrid (Compound 7) | hCA IX | IC50 = 0.021 μM researchgate.net |

| Thiazole-chalcone/sulfonamide hybrid (Compound 7) | hCA I, hCA II | Spared researchgate.net |

| Aromatic bis-ureido-substituted benzenesulfonamide (Compound 11) | hCA II | Ki = 4.4 nM nih.gov |

| Aromatic bis-ureido-substituted benzenesulfonamide (Compound 11) | hCA IX | Ki = 6.73 nM nih.gov |

| Aromatic bis-ureido-substituted benzenesulfonamide (Compound 11) | hCA XII | Ki = 7.39 nM nih.gov |

| Aromatic bis-ureido-substituted benzenesulfonamide (Compound 19) | hCA IX | Ki = 8.92 nM nih.gov |

Aldose Reductase (ALR2) Inhibition for Diabetic Complications

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. unipi.it The accumulation of sorbitol, the product of glucose reduction by ALR2, is implicated in the development of chronic diabetic complications such as cataracts, neuropathy, and nephropathy. nih.govresearchgate.net Consequently, inhibiting ALR2 is a major therapeutic strategy to prevent or mitigate these complications.

Novel thiazole-sulfonamide hybrids have been developed as potent inhibitors of ALR2. d-nb.inforesearchgate.net In one study, a series of these derivatives were synthesized and evaluated, with the most potent compound showing an IC50 of 4.5 µM and 72.3% inhibition of rat ALR2 at a concentration of 100 µM. d-nb.info This activity was comparable to that of the standard ALR2 inhibitor, sorbinil. d-nb.inforesearchgate.net The introduction of a chloro substitution on the phenyl ring was found to be favorable for inhibitory activity. d-nb.info Another study on thiazoline (B8809763) derivatives identified compounds with IC50 values as low as 1.39 µM, demonstrating excellent selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1). nih.gov

Table 4: Aldose Reductase (ALR2) Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme | Inhibition (IC50 / % Inhibition) |

|---|---|---|

| Thiazole-sulfonamide hybrid (Compound 7b) | Rat ALR2 | IC50 = 4.5 µM d-nb.info |

| Thiazole-sulfonamide hybrid (Compound 7b) | Rat ALR2 | 72.3% inhibition at 100 µM d-nb.info |

| Thiazoline-based compound (7b) | ALR2 | IC50 = 1.39 ± 2.21 μM nih.gov |

Cyclooxygenase-2 (COX-2) Specific Inhibition

A significant area of research for this compound derivatives has been the development of selective cyclooxygenase-2 (COX-2) inhibitors. The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Several studies have reported the synthesis and evaluation of thiazole and benzenesulfonamide derivatives as COX-2 inhibitors. nih.govdergipark.org.truobaghdad.edu.iq For instance, a series of 4-(4-oxo-2-substituted-1,3-thiazolidin-3-yl) benzenesulfonamide derivatives were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov Among these, compounds with a 4-hydroxy group on the phenyl ring demonstrated more selective inhibition of COX-2 compared to the standard drug, celecoxib. nih.gov Specifically, derivatives 3a , 3b , 3f , 3g , and 3j showed significant COX-2 inhibition percentages of 55.76%, 61.75%, 46.54%, 43.32%, and 49.77%, respectively. nih.gov

In another study, new thiazole-carboxamide derivatives were synthesized and tested for their potency and selectivity towards COX-1 and COX-2. nih.gov Compound 2b was identified as the most potent against COX-1 (IC50 = 0.239 µM) and also showed strong activity against COX-2 (IC50 = 0.191 µM). nih.gov Notably, compound 2a exhibited the highest selectivity ratio for COX-2. nih.gov Furthermore, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and found to be potent inhibitors of COX-2, with IC50 values ranging from 0.76 to 9.01 μM. vulcanchem.com Compounds 5d and 5e from this series were the most potent, with IC50 values of 0.83 and 0.76 μM, respectively. vulcanchem.com

Thiourea (B124793) derivatives bearing a sulfonamide moiety have also been investigated for their anticancer activity through COX-2 inhibition. d-nb.info One compound from this series, 5g , demonstrated the most selective inhibitory activity against COX-2. d-nb.info Additionally, some novel thioureas and related heterocyclic derivatives showed significant in vivo anti-inflammatory effects. d-nb.info

Table 1: COX-2 Inhibitory Activity of Selected this compound Derivatives

| Compound | Description | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 3b | 4-(4-oxo-2-(4-hydroxyphenyl)-1,3-thiazolidin-3-yl)benzenesulfonamide | - (61.75% inhibition) | More selective than celecoxib | nih.gov |

| 2a | Thiazole-carboxamide derivative | 0.958 | 2.766 | nih.gov |

| 2b | Thiazole-carboxamide derivative | 0.191 | 1.251 | nih.gov |

| 5d | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | 0.83 | 112 | vulcanchem.com |

| 5e | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | 0.76 | 124 | vulcanchem.com |

| 5g | Thiourea derivative with sulfonamide moiety | - | Most selective in its series | d-nb.info |

| 20 (LA2135) | 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 0.74 | 114.5 | uobaghdad.edu.iq |

Protease Inhibition (e.g., HIV Protease, Cysteine Protease, Falcipain-2)

The this compound scaffold has been explored for its potential to inhibit various proteases, which are critical enzymes in the life cycles of pathogens like HIV and the malaria parasite, Plasmodium falciparum.

HIV Protease Inhibition: Sulfonamide-containing compounds have been a cornerstone in the development of HIV protease inhibitors. nih.govmdpi.commdpi.com These inhibitors are crucial components of highly active antiretroviral therapy (HAART). google.com While many of the early and highly successful HIV protease inhibitors are peptide-based, non-peptidic inhibitors, including those with sulfonamide groups, have been developed to improve bioavailability and reduce certain side effects. mdpi.commdpi.com For example, Amprenavir is a protease inhibitor that contains a sulfonamide group. dergipark.org.tr The design of these inhibitors often involves creating molecules that mimic the transition state of the viral protease's substrate. nih.gov

Cysteine Protease and Falcipain-2 Inhibition: Cysteine proteases are essential for the survival of various parasites, including the malaria parasite P. falciparum. frontiersin.org Falcipain-2, a key cysteine protease of P. falciparum, is involved in the degradation of host cell hemoglobin, a process vital for the parasite's growth and development. frontiersin.org Consequently, inhibitors of falcipain-2 are considered promising antimalarial drug candidates. frontiersin.org

Research has shown that peptidyl vinyl sulfones and related compounds are potent inhibitors of falcipain-2. frontiersin.org A study on the structure-activity relationships of vinyl sulfone, vinyl sulfonate ester, and vinyl sulfonamide cysteine protease inhibitors revealed that many of these compounds potently inhibit both falcipain-2 and falcipain-3. frontiersin.org Optimal antimalarial activity was observed with phenyl vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides that included a P2 leucine (B10760876) moiety. frontiersin.org

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation, making them attractive targets for cancer therapy and other diseases. acs.orgnih.gov HDAC6, a unique member of this family, primarily deacetylates non-histone proteins like α-tubulin. frontiersin.org

While direct studies focusing solely on "this compound" derivatives as HDAC6 inhibitors are limited, broader research into heterocyclic compounds has shown the potential of thiazole and sulfonamide moieties in designing HDAC inhibitors. For instance, novel quinazolin-4-one derivatives incorporating a hydroxamic acid moiety have been designed as selective HDAC6 inhibitors. frontiersin.org One of the most potent compounds in this series, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) , exhibited an IC50 of 8 nM for HDAC6. frontiersin.org Another promising candidate, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f) , selectively inhibited HDAC6 with an IC50 of 29 nM. frontiersin.org

Furthermore, 1,3,4-oxadiazole (B1194373) sulfonamide derivatives have been identified as histone deacetylase 6 inhibitors. researchgate.net The development of reversible LSD-1 (a histone demethylase) inhibitors has also involved the investigation of aminothiazole and thiazolesulfonamide derivatives, highlighting the importance of the thiazolesulfonamide group for inhibitory activity. iajps.com

Sphingosine (B13886) Kinase Inhibition

Sphingosine kinases (SphKs) are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a critical signaling molecule involved in various cellular processes, including cell growth, survival, and migration. The dysregulation of SphK activity is linked to cancer and inflammatory diseases.

Thiazole-containing compounds have emerged as potent inhibitors of SphK. A disubstituted thiazole compound, 2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II) , acts as a potent, substrate-competitive, and specific inhibitor of sphingosine kinase 1 (SphK1) with an IC50 of 0.5 µM. researchgate.netpnrjournal.com This compound does not significantly affect the activity of other kinases like hERK2, hPI3K, or PKCα. researchgate.netpnrjournal.com

In the pursuit of selective SphK2 inhibitors, a thiazolidine-2,4-dione analogue, 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) , was synthesized and found to be a selective inhibitor of SphK2 with an IC50 of 4.3 µM and a Ki of 6.4 µM. frontiersin.orgnih.gov This compound did not inhibit SphK1 or other related kinases. frontiersin.org

Table 2: Sphingosine Kinase Inhibitory Activity of Thiazole Derivatives

| Compound | Target | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| SKI-II | SphK1 | 0.5 | Substrate competitive, reversible, specific | researchgate.netpnrjournal.com |

| K145 | SphK2 | 4.3 | Selective, sphingosine competitive | frontiersin.orgnih.gov |

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in angiogenesis and is overexpressed in many solid tumors. Therefore, inhibitors of TP are being investigated as potential anti-cancer agents.

Several studies have demonstrated the potential of thiazole derivatives as effective thymidine phosphorylase inhibitors. A series of hybrid thiazole-hydrazone derivatives were synthesized and evaluated for their inhibitory activity against thymidine phosphorylase. All synthesized analogs showed significant to moderate inhibitory activity, with IC50 values ranging from 3.93 ± 0.90 to 25.75 ± 4.30 µM. Notably, compounds 12 , 9 , and 28 from this series were superior to the standard inhibitor 7-deazaxanthine, with IC50 values of 3.93 ± 0.90, 4.10 ± 1.10, and 4.50 ± 1.10 µM, respectively.

In another study, bis-thiadiazole bearing Schiff base derivatives were synthesized and evaluated as thymidine phosphorylase inhibitors. dergipark.org.tr Several of these compounds showed potent inhibition, with IC50 values significantly lower than the standard drug. dergipark.org.tr For example, compounds 4c , 4k , and 4l were identified as remarkable inhibitors with IC50 values of 1.16 ± 1.20 μM, 1.77 ± 1.10 μM, and 2.48 ± 1.30 μM, respectively. dergipark.org.tr

Alpha-Amylase and Alpha-Glucosidase Inhibition

Inhibitors of α-amylase and α-glucosidase are important therapeutic agents for managing type 2 diabetes mellitus. These enzymes are responsible for the breakdown of carbohydrates in the digestive tract, and their inhibition can help to control postprandial hyperglycemia.

Thiazole-sulfonamide derivatives have shown significant promise as inhibitors of these key diabetic enzymes. A study on new thiazole-sulfonamide derivatives revealed that compounds 10 and 11 were potent inhibitors of α-glucosidase and α-amylase. Compound 10 showed good activity against α-glucosidase with an IC50 value of 3.02 ± 0.23 µM, comparable to the standard drug Acarbose (IC50 = 3.05 ± 0.22 µM). For α-amylase, compound 11 was the most effective with an IC50 value of 2.91 ± 0.23 µM, also comparable to Acarbose (IC50 = 2.99 ± 0.21 µM).

Another study investigating thiazole-sulfonamide derivatives reported that derivatives 1d and 1g were the most active α-amylase inhibitors with IC50 values of 10.17 and 13.67 µg/mL, respectively. Derivative 1d also showed significant inhibitory activity against α-glucosidase with an IC50 value of 15.40 µg/mL. Furthermore, a series of cyclic sulfonamides with an N-arylacetamide group were identified as potent inhibitors of both α-glucosidase and α-amylase.

Table 3: α-Amylase and α-Glucosidase Inhibitory Activity of Thiazole-Sulfonamide Derivatives

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| 10 | α-Glucosidase | 3.02 ± 0.23 µM | |

| 11 | α-Amylase | 2.91 ± 0.23 µM | |

| 1d | α-Amylase | 10.17 µg/mL | |

| 1d | α-Glucosidase | 15.40 µg/mL | |

| 1g | α-Amylase | 13.67 µg/mL |

Other Pharmacological Activities

Beyond the specific enzyme inhibitions detailed above, this compound derivatives have been investigated for a variety of other pharmacological activities.

Anticancer Activity: The thiazole ring is a component of several FDA-approved anticancer drugs, such as bleomycin (B88199) and dasatinib. A novel thiazole-sulfonamide hybrid, compound 7 , demonstrated potent cytotoxic activity against the HT-29 colon cancer cell line with an IC50 of 0.98 μM. This compound was designed as a dual inhibitor of tubulin polymerization and carbonic anhydrase IX. Another study reported the synthesis of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives and their in vitro antitumor activity screening against 60 cancer cell lines. Compound 14c from this series showed notable activity against leukemia, colon cancer, and CNS cancer cell lines.

Antimicrobial Activity: Thiazole-based sulfonamides have shown potential as antimicrobial agents. A series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, with promising results. Additionally, newly designed thiazole-based derivatives have exhibited significant inhibitory activity against E. coli DNA gyrase and broad-spectrum antibacterial efficacy.

Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. Thiazole-sulfonamide derivatives have been specifically investigated for their CA inhibitory potential. For example, imidazo[2,1-b]thiazolesulfonamides have been studied for their ability to cause cerebrovasodilatation through selective CA inhibition. A series of sulfonamide-based thiadiazole derivatives were synthesized and showed CA inhibitory activity, with their anticancer effects attributed to this inhibition rather than DNA binding.

Anticonvulsant Activity: A series of 4-thiazolidinones bearing a sulfonamide group were prepared and tested for their anticonvulsant activity. nih.gov Several of these compounds, particularly 4c , 4m , and 4o , displayed promising activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov

Antimalarial Activity

The search for novel antimalarial agents has led researchers to explore various heterocyclic compounds, including this compound derivatives. nih.gov Studies have shown that these molecules can exhibit significant activity against different strains of Plasmodium, the parasite responsible for malaria.

In another study, a novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives were designed to combat drug-resistant malaria. rsc.org The compounds were tested in vitro against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. rsc.org Notably, compounds SZ14 and SZ9 showed potent effects, with IC50 values of 2.84 μM and 3.22 μM, respectively. rsc.org These compounds were also found to inhibit the cysteine protease enzymes of P. falciparum, specifically falcipain-2 and falcipain-3. rsc.org

Furthermore, research into researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides identified two compounds with good in vitro antimalarial activity against P. falciparum. mdpi.com These were 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide (IC50 = 2.24 μM) and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one (IC50 = 4.98 μM). mdpi.com

| Derivative Series | Lead Compound(s) | Target/Model | Key Findings | Source(s) |

|---|---|---|---|---|

| Sulfonamide-Alkanamido Thiazole-5-Carboxylates | 4e, 4h | Plasmodium berghei (in vivo) | Inhibition rates of 81.68% and 85.34%, respectively. | researchgate.net |

| Pyrimidine-Tethered Spirochromane Sulfonamides | SZ14, SZ9 | P. falciparum (3D7 strain) | IC50 values of 2.84 μM and 3.22 μM, respectively. | rsc.org |

| researchgate.netnih.govresearchgate.netTriazolo[4,3-a]Pyridine Sulfonamides | 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide | P. falciparum (in vitro) | IC50 = 2.24 μM | mdpi.com |

| researchgate.netnih.govresearchgate.netTriazolo[4,3-a]Pyridine Sulfonamides | 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one | P. falciparum (in vitro) | IC50 = 4.98 μM | mdpi.com |

Anti-inflammatory Effects

Derivatives of this compound have been investigated for their potential to mitigate inflammation, a key process in numerous pathological conditions. frontiersin.org Research has focused on their ability to inhibit enzymes and pathways involved in the inflammatory response. frontiersin.orgnih.gov

A study involving new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated noteworthy anti-inflammatory action in a carrageenan-induced inflammation model. frontiersin.org Compounds 5d and 5e from this series were particularly effective, showing significant percentage inhibition of edema up to five hours post-administration. frontiersin.org At a dose of 20 mg/kg, compound 5d achieved an inhibition of 61.64%. frontiersin.org These compounds were identified as potential inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. frontiersin.org

In another investigation, novel sulfonamide derivatives of gallic acid, namely 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) , were assessed for their anti-inflammatory properties. nih.govmdpi.com Both compounds exhibited significant, concentration-dependent activity in protein denaturation assays and COX-2 inhibition studies, with their efficacy being comparable to the standard anti-inflammatory drug ibuprofen (B1674241) at concentrations of 100 nM and higher. nih.govmdpi.com Specifically, 3,4,5-TMBS at a concentration of 50 µM showed high COX-2 inhibition. nih.gov The phenol (B47542) sulfonamide moiety is suggested to be crucial for these effects. mdpi.com

Additionally, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and showed fair anti-inflammatory activity in the carrageenan rat paw edema test. nih.gov

| Derivative Series | Lead Compound(s) | Assay/Model | Key Findings | Source(s) |

|---|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | 5d, 5e | Carrageenan-induced paw edema (in vivo) | Compound 5d showed up to 61.64% inhibition; potent COX/LOX inhibitors. | frontiersin.org |

| Gallic Acid Sulfonamide Derivatives | 3,4,5-TMBS, 3,4,5-THBS | Protein denaturation assay, COX-2 inhibition | Activity comparable to ibuprofen at ≥100 nM. 3,4,5-TMBS showed high COX-2 inhibition. | nih.govmdpi.com |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Not specified | Carrageenan rat paw edema (in vivo) | Fair anti-inflammatory activity. | nih.gov |

Antioxidant Potential

Oxidative stress is implicated in the pathophysiology of many diseases, making the discovery of new antioxidants a critical area of research. nih.gov Thiazole and sulfonamide scaffolds are recognized for their bioactive properties, and their combination has been explored for antioxidant activity. nih.govexcli.de

A series of 2-aminothiazole (B372263) sulfonamide derivatives were synthesized and evaluated for their ability to scavenge free radicals using 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and superoxide (B77818) dismutase (SOD) mimic assays. nih.govexcli.de Among the twelve compounds tested, compound 8 (4-chloro-N-(thiazol-2-yl)benzenesulfonamide) emerged as the most promising, exhibiting potent activity in both assays with a DPPH scavenging activity of 90.09% and a SOD-mimic activity of 99.02%. nih.govexcli.de Several other compounds in the series also showed SOD activity greater than 50%. nih.gov

The gallic acid sulfonamide derivatives 3,4,5-TMBS and 3,4,5-THBS were also evaluated for their antioxidant effects. nih.gov In assays measuring reactive oxygen species (ROS) in human intestinal epithelial cells, both gallic acid (GA) and 3,4,5-THBS demonstrated a significant, three-fold increase in ROS scavenging activity at a concentration of 1000 µM, reaching 96% and 93%, respectively. nih.gov

Further research on thiazole derivatives with phenolic fragments has also indicated their promise as antioxidants, capable of inhibiting radical processes and exhibiting iron-reducing activity. mdpi.com

| Derivative Series | Lead Compound(s) | Assay/Model | Key Findings | Source(s) |

|---|---|---|---|---|

| 2-Aminothiazole Sulfonamide Derivatives | Compound 8 (4-chloro-N-(thiazol-2-yl)benzenesulfonamide) | DPPH radical scavenging, SOD-mimic activity | %DPPH = 90.09%, %SOD = 99.02% | nih.govexcli.de |

| Gallic Acid Sulfonamide Derivatives | 3,4,5-THBS | ROS scavenging assay | 93% ROS scavenging activity at 1000 µM. | nih.gov |

| Thiazoles with Phenolic Fragments | 2,6-di-tert-butyl phenol and butylated catechol derivatives | Electron-donating capacity, iron-reducing activity | Exhibited promising antioxidant activity. | mdpi.com |

Anticonvulsant Activities

The development of new antiepileptic drugs with improved efficacy and fewer side effects remains a priority in neurology. zsmu.edu.ua Thiazole-sulfonamide structures, particularly those incorporated into a 4-thiazolidinone (B1220212) ring system, have been identified as a promising class for the development of novel anticonvulsants. nih.govzsmu.edu.ua

In one study, a series of 4-thiazolidinones bearing a sulfonamide group were synthesized and tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govresearchgate.net The majority of the compounds showed significant activity, with compounds 4c , 4m , and 4o being identified as particularly promising leads for further investigation. nih.gov

Another screening of nine new thiazolidinone derivatives identified 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone , given the laboratory code Les-6222 , as the lead compound. zsmu.edu.ua It demonstrated the highest anticonvulsant properties in both pentylenetetrazole-induced and maximal electroshock tests. zsmu.edu.ua

Similarly, an investigation of thiazole-bearing 4-thiazolidinones highlighted three compounds with excellent anticonvulsant activity in both MES and PTZ assays: Ib (5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one) , IId , and IIj . mdpi.com

Finally, a series of thirteen thiazolidin-4-one substituted thiazole derivatives were evaluated, from which PTT6 (2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one) was found to be the most active derivative in both MES and scPTZ models. biointerfaceresearch.com

| Derivative Series | Lead Compound(s) | Assay/Model | Key Findings | Source(s) |

|---|---|---|---|---|

| Sulfonamide-bearing 4-Thiazolidinones | 4c, 4m, 4o | Maximal Electroshock (MES), scPTZ | Displayed promising activity and considered lead compounds. | nih.govresearchgate.net |

| Thiazolidinone Derivatives | Les-6222 (5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone) | Pentylenetetrazole test, MES | Exhibited the highest anticonvulsant properties in the series. | zsmu.edu.ua |

| Thiazole-bearing 4-Thiazolidinones | Ib, IId, IIj | Pentylenetetrazole test, MES | Showed excellent anticonvulsant activity. | mdpi.com |

| Thiazolidin-4-one Substituted Thiazoles | PTT6 (2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one) | Maximal Electroshock (MES), scPTZ | Found to be the most active derivative in the series. | biointerfaceresearch.com |

Computational Approaches in 4 Thiazolesulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in understanding the structure-activity relationships (SAR) of 4-thiazolesulfonamide derivatives. researchgate.net

Molecular docking simulations are frequently used to predict how this compound derivatives fit into the active sites of biological targets and to estimate the strength of these interactions, often expressed as binding affinity or energy. researchgate.netnih.gov For instance, in a study targeting dipeptidyl peptidase-4 (DPP-4), a series of 2-(2-substituted hydrazineyl)thiazole derivatives showed binding affinities ranging from -5.36 to -6.86 kcal/mol. nih.gov Another investigation focusing on tubulin inhibition found that a novel thiazole-chalcone/sulfonamide hybrid (compound 7) docked into the colchicine-binding site with a favorable binding affinity of -9.8 kcal/mol, suggesting a strong interaction. frontiersin.org

These predictions help to rationalize the observed biological activities of the synthesized compounds. researchgate.net For example, the docking results for a series of thiazole-bearing sulfonamide analogs as potential anti-Alzheimer's agents were consistent with their in vitro inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com The most potent analogs in these studies generally displayed the most favorable binding energies in the docking simulations. mdpi.com

| Compound Series/Name | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| 2-(2-substituted hydrazineyl)thiazole derivatives | DPP-4 | -5.36 to -6.86 | Sitagliptin | -5.58 |

| Compound 7 (thiazole-chalcone/sulfonamide hybrid) | Tubulin (colchicine site) | -9.8 | Combretastatin A-4 | -9.6 |

| Designed triazole benzene (B151609) sulfonamide derivatives | Human Carbonic Anhydrase IX | -8.1 to -9.2 | SLC-0111 | Not specified in results |

Beyond predicting binding affinity, molecular docking elucidates the specific molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov This allows for the identification of key amino acid residues within the target's binding pocket that are crucial for ligand recognition and binding. nih.gov

For example, the docking of a thiazole-sulfonamide hybrid (compound 7) into the colchicine-binding site of tubulin revealed several critical interactions. frontiersin.org Its thiocarbonyl group formed a classical hydrogen bond with Cys241, an essential interaction for tight binding, and another hydrogen bond with Val238. frontiersin.org The sulfonamide group at the para position of the phenyl ring formed new hydrogen bonds with Ser178, Asn101, and Lys254, anchoring the compound securely. frontiersin.org Furthermore, important hydrophobic interactions were observed with residues such as Leu255, Leu248, Ala180, and Val181. frontiersin.org In a different study on designed triazole benzene sulfonamide derivatives targeting human carbonic anhydrase IX, key interactions were noted with residues Gln92, Thr200, Asn66, and His68. nih.gov

| Target Protein | Compound/Ligand | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Tubulin (colchicine site) | Compound 7 (thiazole-chalcone/sulfonamide hybrid) | Cys241, Val238, Ser178, Asn101, Lys254 | Hydrogen Bonding |

| Leu255, Leu248, Ala180, Val181 | Hydrophobic Interactions | ||

| Gln92, Thr200, Asn66, His68 | General Interactions | ||

| Human Carbonic Anhydrase IX | Designed triazole benzene sulfonamides | Gln92, Glu71, Pro202 | Water Bridge & Hydrogen Bonding |

Density Functional Theory (DFT) Studies for Electronic Property Assessment

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com In the context of this compound research, DFT calculations are employed to assess various electronic properties that influence a molecule's reactivity, stability, and interaction potential. researchgate.netfrontiersin.org These calculations are often performed using software like Gaussian 09 with specific functionals and basis sets, such as ωB97XD/6–31g(d,p) or B3LYP/6-311++G**. mdpi.comnih.gov

A key application of DFT is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of a molecule's chemical reactivity and kinetic stability. frontiersin.orgmdpi.com A smaller energy gap generally implies higher reactivity. For a series of 21 thiazole-bearing sulfonamide analogs, DFT calculations showed HOMO-LUMO energy gaps that helped to characterize their electronic properties and rationalize their biological activity. mdpi.com DFT is also used to compute other descriptors like molecular electrostatic potential (MEP), which provides insight into charge distribution and potential sites for electrophilic and nucleophilic attack. mdpi.com

| Compound/Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE, eV) |

|---|---|---|---|

| Analog 1 | -7.319 | -2.731 | 4.588 |

| Analog 2 | -7.235 | -2.585 | 4.650 |

| Donepezil (Reference) | -6.195 | -0.895 | 5.300 |

Data derived from a study on thiazole-bearing sulfonamide analogs. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. nih.gov This technique is crucial for assessing the stability of the predicted binding pose and understanding the dynamic behavior of the ligand within the binding pocket. nih.gov

MD simulations of this compound derivatives complexed with their target proteins have been performed to confirm the stability of the docked conformations. nih.gov For example, a 100-nanosecond MD simulation of a designed triazole benzene sulfonamide derivative (compound 27) bound to human carbonic anhydrase IX showed that the compound maintained stable interactions within the active site. nih.gov Analyses of the simulation trajectory, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time, confirmed the stability of the complex. nih.gov Similarly, MD simulations for top compounds targeting BACE-1 showed that the complexes remained stable throughout the simulation, with only minor RMSD fluctuations, indicating a stable inhibitory binding mode. nih.gov

In Silico Pharmacokinetic and Toxicological Assessment (ADMET Analysis)

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic and safety profiles. fiveable.me ADMET analysis involves computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. frontiersin.orgnih.gov

For this compound derivatives, various online tools and software, such as SwissADME and pkCSM, are used to predict their ADME properties. frontiersin.orgnih.gov These predictions assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five, and estimate key parameters. frontiersin.org

For example, a study on a thiazole-sulfonamide hybrid (compound 7) using SwissADME predicted that it satisfies key drug-likeness criteria (Lipinski, Ghose, and Muegge rules) with a molecular weight of 340.44 g/mol and four rotatable bonds. frontiersin.org Its topological polar surface area (TPSA), a predictor of drug absorption, was calculated to be 161.73 Ų. frontiersin.org Such analyses help to flag potential liabilities, allowing for structural modifications to improve the pharmacokinetic profile before more resource-intensive testing is undertaken. nih.govresearchgate.net These in silico predictions are vital for prioritizing the most promising derivatives for further development. nih.govjptcp.com

| Compound | Property | Predicted Value/Status | Implication |

|---|---|---|---|

| Compound 7 (thiazole-chalcone/sulfonamide hybrid) | Molecular Weight | 340.44 g/mol | Satisfies drug-likeness criteria |

| Rotatable Bonds | 4 | Good oral bioavailability likely | |

| Lipinski's Rule | Pass | Good drug-like properties | |

| Ghose Filter | Pass | Good drug-like properties | |

| TPSA | 161.73 Ų | May affect cell permeability |

Data derived from a SwissADME analysis. frontiersin.org

Evaluation of Drug-Likeness and Preliminary Toxicity Profiles

In the contemporary drug discovery pipeline, the early computational assessment of a compound's drug-likeness and potential toxicity is a critical step to minimize late-stage failures. For derivatives of this compound, in silico tools are frequently employed to predict their pharmacokinetic properties and toxicological profiles, providing a preliminary filter for selecting the most promising candidates for further development.

Drug-Likeness Evaluation

The drug-likeness of a molecule is an assessment of whether it possesses properties that would make it a likely orally bioavailable drug in humans. This evaluation is often guided by a set of rules derived from the analysis of successful oral drugs. The most well-known of these is Lipinski's Rule of Five. mappingignorance.orgdrugbank.com This rule establishes four simple physicochemical parameter cutoffs: a molecular weight (MW) of 500 Daltons or less, a lipophilicity value (LogP) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). mappingignorance.orgdrugbank.com An orally active drug, according to this rule, should not violate more than one of these conditions. researchgate.net

Computational studies on various series of this compound derivatives have consistently shown that these compounds generally exhibit favorable drug-like properties. In silico tools such as SwissADME are commonly used to calculate these parameters. frontiersin.org For example, a novel thiazole-sulfonamide hybrid designed as a dual tubulin/carbonic anhydrase IX inhibitor was found to satisfy the criteria of Lipinski, as well as other drug-likeness rules like Ghose and Muegge. frontiersin.org Similarly, a series of thiazole-Schiff base analogs mostly adhered to Lipinski's and Veber's rules. nih.gov Research into neuroprotective thiazole (B1198619) sulfonamides also confirmed their drug-likeness through in silico pharmacokinetic analysis. nih.govresearchgate.net

The table below presents a summary of computationally predicted drug-likeness parameters for representative this compound derivatives from different research studies.

| Compound/Series | Molecular Weight ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | Rule of Five Violations | Reference |

| Thiazole-sulfonamide hybrid (Cmpd 7) | 340.44 | N/A | N/A | N/A | 0 | frontiersin.org |

| Thiazole-Schiff base analogs (2a-2h) | N/A | N/A | N/A | N/A | 0 | nih.gov |

| Thiazole-Schiff base analog (2i) | N/A | N/A | N/A | N/A | 1 | nih.gov |

| Neuroprotective Thiazole Sulfonamides (1, 2, 8) | Pass | Optimal | Pass | Pass | 0 | nih.gov |

| Quinoxaline-sulfonamide derivatives | N/A | N/A | N/A | N/A | 0 | researchgate.net |

N/A: Data not available in the provided search results.

Preliminary Toxicity Profiles

Alongside drug-likeness, the preliminary toxicity profile of new chemical entities is evaluated using computational models. These in silico predictions help to flag potential liabilities such as cytotoxicity, mutagenicity, and organ-specific toxicity early in the discovery process. nih.gov

For this compound derivatives, computational toxicity predictions have generally indicated a favorable safety profile. Studies on neuroprotective thiazole sulfonamides revealed that the most promising compounds are predicted to have "slight toxicity". nih.govresearchgate.net This was supported by in vitro data showing that these synthetic compounds exhibited no cytotoxicity against the normal lung MRC-5 cell line. nih.gov In another investigation focusing on antidiabetic agents, a series of thiazole-sulfonamide derivatives was demonstrated to have a "good toxicity profile" based on in silico assessment. researchgate.net

However, these computational methods can also identify potential risks. For instance, an ADMET prediction for a set of thiazole, sulfonamide, and indole (B1671886) derivatives identified one compound as a potential drug candidate only after computationally flagging and suggesting the elimination of its predicted hepatotoxicity. jptcp.com This highlights the utility of in silico toxicity screening in guiding the structural modification of lead compounds to mitigate potential adverse effects.

The table below summarizes the findings from preliminary computational toxicity evaluations of this compound derivatives.

| Compound Series | Predicted Toxicity Finding | Specific Toxicity Noted | Reference |

| Neuroprotective Thiazole Sulfonamides | Slight toxicity | Non-cytotoxic to normal lung cells (in vitro) | nih.govresearchgate.net |

| Antidiabetic Thiazole-Sulfonamides | Good toxicity profile | None specified | researchgate.net |

| Thiazole/Sulfonamide/Indole Derivatives | Potential for hepatotoxicity in one derivative (NN4) | Hepatotoxicity | jptcp.com |

| Thiadiazole-based Sulfonamides | Not cytotoxic in active concentrations | None specified | google.com |

These computational assessments are crucial, as unfavorable pharmacokinetics and toxicity are major reasons for the failure of drug candidates in clinical trials. nih.gov By integrating these in silico evaluations early, researchers can focus resources on compounds with a higher probability of success.

Structure Activity Relationship Sar Studies of 4 Thiazolesulfonamide Analogues

Influence of Substituent Nature on Biological Potency

The type of chemical group attached to the core 4-thiazolesulfonamide structure plays a pivotal role in determining its biological activity. The electronic properties of these substituents, whether they donate or withdraw electrons, and the presence of specific atoms like halogens can significantly enhance or diminish the compound's potency.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the aryl ring of this compound analogues has a profound impact on their biological potency. Generally, the presence of electron-donating groups (EDGs) tends to increase biological potential. mdpi.com This is attributed to the transfer of electrons, which creates a negative charge in the ring and facilitates the formation of hydrogen bonds with the active sites of target enzymes. mdpi.com In contrast, electron-withdrawing groups (EWGs) often lead to a decrease in biological activity. mdpi.comtandfonline.com

However, the effect of EWGs can be nuanced and context-dependent. For instance, in a series of thiazole-sulfonamide derivatives evaluated as aldose reductase inhibitors, compounds with electron-withdrawing substitutions were found to be more active than their counterparts with electron-donating groups. d-nb.info Specifically, a chloro substitution showed the highest inhibitory activity, while nitro, methoxy (B1213986), and methyl substitutions led to a reduction in activity. d-nb.info This suggests that the optimal electronic properties of substituents can vary depending on the specific biological target.

In studies targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease, the interplay between EDGs and EWGs is also evident. One of the most potent analogues identified had a nitro group (an EWG) on one phenyl ring and a methyl group (an EDG) on another, highlighting that a combination of electronic effects can be beneficial. mdpi.com

Table 1: Effect of Electron-Donating and Electron-Withdrawing Groups on Biological Activity

| Substituent Type | General Effect on Biological Potency | Rationale |

|---|---|---|

| Electron-Donating Groups (EDGs) | Increase | Enhances electron density, facilitating hydrogen bonding with enzyme active sites. mdpi.com |

| Electron-Withdrawing Groups (EWGs) | Decrease (generally) | Can alter the electronic distribution and binding affinity. mdpi.com |

Role of Halogen Substitutions in Enhancing Activity

Halogen atoms, due to their unique electronic and steric properties, play a significant role in modulating the biological activity of this compound analogues. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov

In the context of neuroprotective agents, thiazole (B1198619) sulfonamides bearing halogen substituents at the para-position of the benzene (B151609) ring have demonstrated enhanced therapeutic efficacy. nih.gov This is attributed to their electron-withdrawing and negative ionic effects. nih.gov Specifically, analogues with chloro and fluoro substitutions have shown significant neuroprotective effects. nih.gov

Similarly, in the development of aldose reductase inhibitors, halogen substitutions have proven beneficial. An analogue with a chloro substitution exhibited the highest inhibitory activity, while a di-halogenated derivative showed reduced activity compared to the mono-substituted version. d-nb.info Replacing a bromo group with a fluoro group also led to a significant increase in inhibitory activity. d-nb.info This underscores the importance of not just the presence of a halogen, but also its identity and number on the phenyl ring.

The position of the halogen is also critical. For instance, a chloro group at the para-position of a phenyl ring attached to the thiazole core was found in a highly potent analogue. semanticscholar.org

Table 2: Influence of Halogen Substitutions on Biological Activity

| Halogen Substituent | Position | Observed Effect |

|---|---|---|

| Chloro, Fluoro | para-position of benzene ring | Enhanced neuroprotective activity. nih.gov |

| Chloro | - | Highest inhibitory activity against aldose reductase. d-nb.info |

| Fluoro | - | Significant increase in aldose reductase inhibitory activity compared to bromo. d-nb.info |

Impact of Substituent Position on the Thiazole and Aryl Rings

The specific location of substituents on both the thiazole and the attached aryl rings is a critical determinant of the biological activity of this compound analogues. mdpi.comcbijournal.com Even with the same substituent, a change in its position can lead to significant variations in potency, likely due to altered steric and electronic interactions with the biological target. mdpi.com

In a series of anti-Alzheimer's drug candidates, the position of a nitro group was a key factor influencing activity. mdpi.com An analogue with a nitro group on one phenyl ring (ring B) was significantly more potent than a similar compound where the nitro group was on the other phenyl ring (ring A). mdpi.com Furthermore, the presence of a methyl group at the ortho-position of ring A was suggested to cause steric hindrance, leading to lower activity. mdpi.com

Similarly, the arrangement of chloro groups on the phenyl rings impacted inhibitory potentials. A slight difference in the inhibitory activity between two analogues was attributed to the different number and position of the same chloro substituent on the phenyl rings. mdpi.com The substitution pattern on the thiazole ring itself is also crucial, with 2, 4, and 5-substituted thiazoles being particularly important for biological activities. cbijournal.com For instance, in a study on thiophene-based thiazole sulfonamides, the substituent at the 4-position of the thiazole ring was found to significantly affect the in vitro inhibitory activity against a cancer cell line. sci-hub.se

Relationship Between Molecular Flexibility and Biological Activity

The flexibility of a molecule, which dictates its ability to adopt different conformations, is a crucial factor in its interaction with a biological target. For this compound analogues, molecular flexibility can influence their ability to fit into the binding pocket of an enzyme or receptor.

Contribution of Hybridization with Other Pharmacophores to SAR